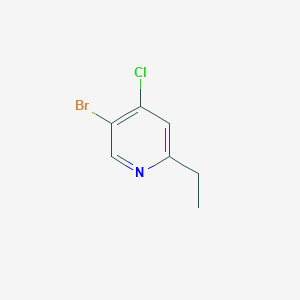

5-Bromo-4-chloro-2-ethylpyridine

Description

Significance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines, a sub-class of substituted pyridines, are of paramount importance in modern chemical research. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the pyridine (B92270) ring imparts unique properties to these molecules. Halogens can alter the acidity of the pyridine ring, influence its metabolic stability, and provide reactive handles for further chemical transformations, such as cross-coupling reactions.

These characteristics make halogenated pyridines crucial intermediates in the synthesis of a wide array of functional molecules. For instance, compounds like 5-Bromo-2-chloro-4-methylpyridine are utilized in the development of pharmaceuticals, including antibacterial and antifungal agents, as well as in the formulation of agrochemicals. chemimpex.com The versatility of halogenated pyridines is further demonstrated by their use in material science for producing specialized polymers and as reagents in organic synthesis to facilitate the discovery of new chemical reactions. chemimpex.com

The specific arrangement of different halogens on the pyridine ring, as seen in molecules like 5-Bromo-4-chloro-2-fluoropyridine, offers a scaffold for creating diverse chemical libraries for drug discovery and other applications. cymitquimica.com The unique electronic environment created by multiple halogen substituents can lead to compounds with novel biological activities.

Research Imperatives for 5-Bromo-4-chloro-2-ethylpyridine and its Analogues

While significant research has been conducted on various halogenated pyridines, this compound remains a relatively unexplored compound. The specific combination and positioning of a bromine atom at the 5-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position present a unique set of electronic and steric properties that warrant investigation.

The research imperative for this compound stems from the potential for this compound to serve as a key intermediate in the synthesis of novel bioactive molecules. The bromo and chloro substituents offer distinct reactivities, allowing for selective functionalization through various cross-coupling methodologies. The ethyl group can also influence the compound's solubility and interaction with biological targets.

Given the established importance of analogous compounds in medicinal chemistry, there is a strong rationale for the synthesis and characterization of this compound. Elucidating its chemical reactivity and exploring its potential as a scaffold for new pharmaceuticals and functional materials are key objectives for future research. The study of this compound could fill a knowledge gap in the structure-activity relationships of dihalogenated ethylpyridines.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrClN |

| Molecular Weight | 220.49 g/mol |

| CAS Number | Not available |

| Physical State | To be determined |

| Melting Point | To be determined |

| Boiling Point | To be determined |

Table 2: Comparison with Analogous Halogenated Pyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Applications |

| 5-Bromo-2-chloro-4-methylpyridine | C₆H₅BrClN | 206.47 | Pharmaceutical and agrochemical intermediate. chemimpex.commatrix-fine-chemicals.com |

| 5-Bromo-4-chloro-2-fluoropyridine | C₅H₂BrClFN | 210.43 | Versatile small molecule scaffold for lab use. cymitquimica.com |

| 5-Bromo-2-chloro-4-methoxypyridine (B1522679) | C₆H₅BrClNO | 222.47 | Intermediate in chemical synthesis. chemicalbook.com |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | C₉H₁₁BrClN₃ | 276.56 | Intermediate for preparing 2-aminopyridine (B139424) compounds, CDK4 inhibitor for treating cell proliferative diseases. custchemvip.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

5-bromo-4-chloro-2-ethylpyridine |

InChI |

InChI=1S/C7H7BrClN/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3 |

InChI Key |

GXIGZJYVEZATEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=N1)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloro 2 Ethylpyridine

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The construction of 5-Bromo-4-chloro-2-ethylpyridine necessitates the precise introduction of three different substituents onto the pyridine ring. The order and method of these introductions are critical to the success of the synthesis, largely dictated by the directing effects of the substituents and the reactivity of the pyridine nucleus.

Regioselective Halogenation Strategies

The introduction of bromine and chlorine atoms at the C5 and C4 positions, respectively, requires highly regioselective methods to avoid the formation of isomeric byproducts. The electron-donating nature of the ethyl group at C2 and the electron-withdrawing nature of the halogen atoms influence the position of subsequent electrophilic or nucleophilic attacks.

The bromination of pyridine derivatives can be achieved through various methods. For a substrate like 4-chloro-2-ethylpyridine (B1615270), electrophilic bromination is a potential route. Reagents such as N-bromosuccinimide (NBS) are often employed for their milder reaction conditions compared to elemental bromine. A patent for the synthesis of a related compound, 5-Bromo-2,4-dichloropyridine, describes the bromination of 2-amino-4-chloropyridine (B16104) using NBS in dichloromethane (B109758) at 0°C, achieving a high yield of 87%. google.com This suggests that similar conditions could be effective for the bromination of a 2-ethyl-4-chloropyridine precursor.

Another approach involves the use of vanadium pentoxide (V2O5) to promote the bromination of organic substrates with tetrabutylammonium (B224687) bromide in the presence of hydrogen peroxide, offering an environmentally favorable protocol with high selectivity and yield. nih.gov

A Sandmeyer-type reaction offers an alternative route, starting from an amino-substituted precursor. wikipedia.orgnih.govorganic-chemistry.org For instance, 5-amino-4-chloro-2-ethylpyridine could be converted to the target bromo-derivative. This method is particularly useful for introducing substituents that are difficult to install via direct electrophilic substitution.

| Reagent/Catalyst | Substrate | Conditions | Yield | Reference |

| N-Bromosuccinimide (NBS) | 2-Amino-4-chloropyridine | Dichloromethane, 0°C, 30 min | 87% | google.com |

| V2O5/H2O2/Tetrabutylammonium bromide | Aromatic substrates | Mild conditions | High | nih.gov |

| CuBr/NaNO2 | Aryl diazonium salts | Varies | Good | wikipedia.orgnih.gov |

The introduction of a chlorine atom at the C4 position can be challenging due to the directing effects of existing substituents. Starting from a 5-bromo-2-ethylpyridine (B1339753) precursor, direct chlorination might lead to a mixture of products. A more controlled approach often involves the use of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the C4 position. Subsequent deoxygenation would then yield the desired chlorinated product. For example, 2-chloropyridine-N-oxide can be synthesized from 2-chloropyridine (B119429) using hydrogen peroxide and a catalyst. chemicalbook.comgoogle.com

A patent for the preparation of 4-chloropyridine-N-oxides describes the treatment of the corresponding 4-H-pyridine-N-oxide with chlorine gas. google.comwipo.int Another method for synthesizing 5-Bromo-2,4-dichloropyridine involves a diazotization reaction of an amino precursor followed by chlorination. google.com

| Reagent/Catalyst | Substrate | Conditions | Yield | Reference |

| Cl2 | 4-H-Pyridine-N-oxide | Base, water | - | google.comwipo.int |

| Diazotization followed by CuCl | 2-Amino-5-bromopyridine (B118841) derivative | - | - | google.com |

| H2O2/Catalyst | 2-Chloropyridine | 40-90°C, 3-10 h | High | google.com |

Introduction of the Ethyl Moiety

The ethyl group at the C2 position can be introduced at various stages of the synthesis. One common strategy is to start with a pre-functionalized pyridine, such as 2-ethylpyridine (B127773). nih.govsigmaaldrich.comfda.govthegoodscentscompany.com Alternatively, the ethyl group can be introduced via cross-coupling reactions. For instance, a Kumada cross-coupling reaction of 2-chloropyridine with ethylmagnesium chloride, catalyzed by MnCl2(THF)1.6, has been shown to produce 2-ethylpyridine in 85% yield. chemicalbook.com Another method involves the catalytic methylation of 2-methyl-pyridine with methanol (B129727) in the gaseous phase to yield 2-ethyl-pyridine. google.com

A patent for the preparation of 2-chloro-5-ethyl pyridine describes a Suzuki reaction to convert 2-chloro-5-bromopyridine into 2-chloro-5-vinylpyridine, followed by selective hydrogenation to the ethyl derivative. nih.gov

| Reagent/Catalyst | Substrate | Conditions | Yield | Reference |

| Ethylmagnesium chloride / MnCl2(THF)1.6 | 2-Chloropyridine | THF, 21°C, 24 h | 85% | chemicalbook.com |

| Methanol / Catalyst | 2-Methyl-pyridine | Gaseous phase, 300-500°C | High | google.com |

| Suzuki reaction then H2/Ir-catalyst | 2-Chloro-5-bromopyridine | - | High | nih.gov |

Sequential vs. Convergent Synthesis Pathways

The synthesis of this compound can be approached through either a sequential or a convergent strategy.

A sequential synthesis would involve the stepwise functionalization of a starting pyridine derivative, such as 2-ethylpyridine. A possible sequence could be:

Chlorination of 2-ethylpyridine to form 4-chloro-2-ethylpyridine.

Bromination of 4-chloro-2-ethylpyridine to yield the final product.

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches could be envisioned.

Catalytic C-H functionalization offers a direct way to introduce substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. While challenging on the electron-deficient pyridine ring, advances in transition-metal catalysis have made this approach more feasible.

Furthermore, catalytic cross-coupling reactions are powerful tools for forming C-C and C-halogen bonds. As mentioned, the ethyl group can be introduced via a catalyzed cross-coupling reaction. Similarly, the bromo and chloro substituents could potentially be introduced using catalytic methods that offer high regioselectivity. For instance, copper-catalyzed chlorination and bromination of arenes with molecular oxygen as the oxidant have been reported. chemicalbook.comresearchgate.net

The development of novel catalysts, including those based on nanoparticles or bifunctional ligands, continues to expand the toolbox for the synthesis of complex molecules like this compound. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines like this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine bond, enabling site-selective coupling at the C5 position. rsc.orgwikipedia.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For substrates like this compound, the C5-Br bond is expected to react preferentially. Studies on the analogous 5-bromo-2-chloropyridine (B1630664) demonstrate that Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the C5 position, leaving the C2-Cl bond intact for subsequent transformations. rsc.org This selectivity is primarily governed by the difference in carbon-halogen bond dissociation energies.

The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. mdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines Note: This table presents data for analogous halopyridine substrates to illustrate typical reaction parameters.

| Substrate (Analog) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71% | mdpi.com |

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org Similar to the Suzuki coupling, the Stille reaction can be used for the selective functionalization of dihalopyridines. The general reactivity order for halides is I > Br > OTf > Cl, allowing for the predictable coupling at the more reactive C-Br bond of this compound. wikipedia.org

This selectivity enables the introduction of aryl, heteroaryl, vinyl, and alkynyl groups. The choice of catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and additives like CsF or copper(I) salts can significantly influence the reaction's efficiency. organic-chemistry.orgnih.gov

Table 2: Illustrative Conditions for Stille Coupling of Aryl Halides Note: This table shows general conditions applicable to halopyridine systems.

| Substrate Type | Stannane Reagent | Catalyst / Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Aryl-SnBu₃ | Pd(OAc)₂ / XPhos / CsF | t-BuOH | 100 °C | Good | nih.gov |

| Aryl Bromide | Vinyl-SnBu₃ | Pd(PPh₃)₄ | THF | 50 °C | Good | wikipedia.org |

| Heteroaryl Bromide | Heteroaryl-SnMe₃ | Pd(OAc)₂ / XPhos | Dioxane | 80 °C | Good | nih.gov |

The Negishi cross-coupling reaction utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov This method is highly effective for constructing C-C bonds and is noted for its high functional group tolerance and the reactivity of its organozinc nucleophiles. nih.govorgsyn.org For substrates like this compound, Negishi coupling provides a powerful means to introduce alkyl, aryl, and alkenyl groups.

The synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines has been efficiently achieved using Negishi coupling, demonstrating the utility of this reaction for pyridine functionalization. organic-chemistry.org The choice of catalyst, often a palladium(0) species like Pd(PPh₃)₄, and reaction conditions can be tailored to favor coupling at either the bromo or chloro position, though the C-Br bond is intrinsically more reactive. orgsyn.org

Table 3: General Parameters for Negishi Cross-Coupling of Heteroaryl Halides Note: This table provides typical conditions based on reactions with related substrates.

| Substrate (Analog) | Organozinc Reagent | Catalyst / Ligand | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridines | Pyridyl-ZnCl | Pd(PPh₃)₄ | THF | 25 °C | 50-98% | organic-chemistry.org |

| 2-Chloropyridines | Pyridyl-ZnCl | Pd(PPh₃)₄ | THF | 65 °C | 50-98% | organic-chemistry.org |

| Heterocyclic Bromides | Aryl-ZnCl | Pd(OAc)₂ / Phosphine Ligand | THF/NMP | 80-100 °C | Good | acs.org |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for functionalizing aryl halides. While specific copper-catalyzed transformations on this compound are not widely documented, reactions on analogous halopyridines, such as Ullmann-type couplings, are well-established. These reactions can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, the reaction of 2-amino-5-bromopyridine with copper(II) halides has been studied, leading to the formation of coordination complexes that are precursors for further transformations. researchgate.net Modern copper-catalyzed methods often involve the use of ligands, such as diamines or phenanthrolines, to facilitate the coupling process at lower temperatures and with better yields. Active catalyst species like copper hydride (Cu-H), boryl copper (Cu-B), or silyl (B83357) copper (Cu-Si) are also employed in a variety of selective transformations. nih.gov

Ruthenium-Catalyzed C-H Activation for Alkenylation and Arylation

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of substrates. acs.org Ruthenium catalysts are particularly effective for the ortho-C-H functionalization of aromatic compounds containing a directing group. acs.org In this compound, the pyridine nitrogen atom can serve as a directing group to facilitate C-H activation at the C3 position.

While specific studies on this exact substrate are limited, research on related systems, such as the arylation of 2-alkenylpyridines or benzoic acids, demonstrates the principle. acs.orgnih.gov For example, ruthenium(II) complexes can catalyze the regio- and stereoselective arylation of 2-alkenylpyridines with aryl bromides. nih.gov Similarly, ruthenium catalysts have been used for the ortho-C-H arylation of pyridine carboxylic acids. acs.org These methods provide a pathway to functionalize the pyridine ring directly, offering an atom-economical alternative to traditional cross-coupling reactions.

Table 4: Representative Ruthenium-Catalyzed C-H Arylation Conditions Note: This table is based on analogous systems to illustrate the methodology.

| Substrate Type | Coupling Partner | Catalyst | Base / Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Naphthols | Bromoalkynes | [RuCl₂(p-cymene)]₂ | K₂CO₃ / NaOAc | DCE | 40 °C | nih.gov |

| Benzoic Acids | Bromoalkynes | [RuCl₂(p-cymene)]₂ | K₂CO₃ | tert-Amyl alcohol | 90 °C | nih.gov |

| Pyridine Carboxylic Acid | Aryl Iodides | [Ru(p-cymene)I₂]₂ / PCy₃ | Cs₂CO₃ | Dioxane | 130 °C | acs.org |

Diazotization and Halogenation via Sandmeyer-type Reactions

The Sandmeyer reaction is a fundamental transformation used to convert a primary aromatic amine into an aryl halide via the formation of a diazonium salt intermediate. organic-chemistry.orgbyjus.com This method is highly relevant for the synthesis of halogenated pyridines like this compound.

A plausible synthetic route could start from a precursor such as 5-bromo-4-chloropyridin-2-amine. achemblock.com This amino group can be converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., H₂SO₄ or HCl). rsc.org The resulting diazonium salt is typically unstable and is used in situ. Subsequent treatment with a copper(I) halide salt (e.g., CuCl or CuBr) would traditionally install the corresponding halogen. However, to synthesize this compound, the amino group would first need to be replaced by a different functional group that can then be converted to an ethyl group, or the ethyl group would need to be installed prior to the Sandmeyer reaction.

A more direct application involves the synthesis of the dihalopyridine core. For instance, a method for synthesizing the related compound 5-Bromo-2,4-dichloropyridine starts from 2-amino-4-chloropyridine. google.com This starting material is first brominated to give 2-amino-5-bromo-4-chloropyridine, which is then subjected to a diazotization reaction followed by treatment with a chlorine source to replace the amino group with chlorine, affording the dihalopyridine product with a total yield greater than 50%. google.com This demonstrates the industrial feasibility of using Sandmeyer-type reactions to construct the 5-bromo-4-chloro-pyridine framework.

One-Pot and Multicomponent Reaction Strategies

The direct assembly of the this compound skeleton in a single step through multicomponent reactions (MCRs) is a theoretically attractive but practically challenging endeavor. General MCRs for pyridine synthesis often involve the condensation of components like β-dicarbonyl compounds, aldehydes, nitriles, and ammonia (B1221849) sources. chemicalbook.comgoogle.com For instance, a common strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynone, or a three-component reaction between a 1,3-dicarbonyl compound, an alkynone, and ammonia. google.com

However, achieving the specific 5-bromo-4-chloro-2-ethyl substitution pattern via these methods is not straightforward due to the difficulty of incorporating the halogen atoms and the ethyl group from simple, readily available precursors in a single, regioselective transformation. Such strategies often yield complex mixtures when applied to highly specific substitution patterns.

A more feasible approach would be a one-pot, multi-step synthesis that does not isolate intermediates. For example, a process could be envisioned where a pre-formed pyridine ring undergoes sequential, in-situ halogenations. A nickel-catalyzed one-pot synthesis using alkyl ketones as starting materials represents a modern approach to building substituted pyridines, which proceeds through dehydrogenation, conjugate addition, and condensation. acs.org While powerful, adapting such a method for the target compound would require a custom-designed substrate to introduce the ethyl group and subsequent development of selective one-pot halogenation steps.

Given the electronic properties of the pyridine ring, where the 2-, 4-, and 6-positions are susceptible to nucleophilic attack and the 3- and 5-positions to electrophilic attack, a one-pot sequence would need to carefully manage the introduction of the chloro (typically nucleophilic substitution or Sandmeyer reaction) and bromo (typically electrophilic substitution) groups. This remains an area for further research, as current literature does not describe a validated one-pot or multicomponent reaction for this specific compound.

Optimization of Reaction Conditions and Yields

A highly relevant and efficient synthetic route is demonstrated by the synthesis of the closely related compound, 5-Bromo-2,4-dichloropyridine. google.com This process starts with 2-amino-4-chloropyridine, which undergoes bromination followed by a Sandmeyer-type diazotization and chlorination. This two-step process achieves a high total yield of over 50%. google.com

The initial bromination step can be optimized by carefully selecting the brominating agent and reaction conditions. Using N-Bromosuccinimide (NBS) in a solvent like dichloromethane at low temperatures (0 °C) provides the key intermediate, 2-amino-5-bromo-4-chloropyridine, in high yield. google.com

Table 1: Optimization of Bromination of 2-Amino-4-chloropyridine

| Reactant | Reagent | Solvent | Temperature | Time | Yield of 2-Amino-5-bromo-4-chloropyridine | Reference |

|---|

The subsequent conversion of the amino group to a chloro group is achieved via a diazotization reaction followed by treatment with a copper(I) chloride source. google.com This Sandmeyer reaction is crucial for introducing the second halogen atom at the 2-position.

Table 2: Diazotization and Chlorination of 2-Amino-5-bromo-4-chloropyridine

| Reactant | Reagents | Temperature (Diazotization) | Resulting Compound | Yield | Reference |

|---|

To adapt this synthesis for this compound, one would need to start with or generate a 2-ethyl-4-aminopyridine or a similar precursor. The introduction of the ethyl group can be achieved via Grignard reagents on a di-halogenated pyridine. For instance, reacting 2,5-dibromopyridine (B19318) with ethyl magnesium bromide can selectively introduce an ethyl group at the 5-position. A similar strategy could be envisioned for a chloro-bromo-pyridine precursor.

Another example of optimizing halogenation is the bromination of 2-chloro-4-methoxypyridine. Using NBS in concentrated sulfuric acid allows for the regioselective synthesis of 5-bromo-2-chloro-4-methoxypyridine (B1522679) with a moderate yield. chemicalbook.com This highlights how the choice of solvent and catalyst system is critical for directing the electrophilic bromination to the desired position on an electronically modified pyridine ring.

Table 3: Bromination of a Substituted Chloropyridine

| Reactant | Reagent | Solvent/Catalyst | Temperature | Time | Product | Yield | Reference |

|---|

Mechanistic Investigations of Reactions Involving 5 Bromo 4 Chloro 2 Ethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is generally facilitated by the electron-deficient nature of the ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. The reaction typically proceeds via a two-step addition-elimination mechanism.

Reactivity at Halogenated Positions

In 5-Bromo-4-chloro-2-ethylpyridine, nucleophilic attack can potentially occur at either the C4-chloro or the C5-bromo position. The regioselectivity of this attack is determined by the stability of the resulting Meisenheimer complex. The attack at the C4 position is significantly favored over the C5 position. stackexchange.comstackexchange.com This is because the negative charge of the intermediate formed upon C4 attack can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.com In contrast, attack at the C5 position, which is meta to the nitrogen, does not allow for such delocalization onto the ring nitrogen, resulting in a less stable intermediate.

The nature of the halogen itself also plays a role in its ability to act as a leaving group. Generally, in SNAr reactions where the C-X bond cleavage is part of the rate-determining step, the order of leaving group ability is often F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.govnih.gov This is attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. However, since the attack at C4 is electronically favored to a large extent, the chlorine at this position is the one that is preferentially substituted. Studies on analogous dihalopyrimidines, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, have shown that nucleophiles like ammonia (B1221849) selectively displace the chlorine at the 4-position, leaving the bromine and the other chlorine untouched. researchgate.net

Table 1: Predicted Regioselectivity of SNAr on this compound

| Nucleophile (Nu⁻) | Target Position | Predicted Major Product | Mechanistic Rationale |

| RO⁻ (e.g., CH₃O⁻) | C4-Cl | 5-Bromo-4-methoxy-2-ethylpyridine | Attack at C4 is electronically favored due to stabilization of the Meisenheimer complex by the ring nitrogen. |

| R₂NH (e.g., Piperidine) | C4-Cl | 5-Bromo-4-(piperidin-1-yl)-2-ethylpyridine | The C4 position is activated towards nucleophilic attack. |

| RS⁻ (e.g., PhS⁻) | C4-Cl | 5-Bromo-4-(phenylthio)-2-ethylpyridine | Thiolates are potent nucleophiles that will preferentially attack the most electrophilic site. |

| NH₃ | C4-Cl | 4-Amino-5-bromo-2-ethylpyridine | Analogous to reactions on similar dihalopyrimidines, amination occurs selectively at C4. researchgate.net |

Influence of Ring Nitrogen on SNAr Pathways

The nitrogen atom in the pyridine ring is central to the feasibility of SNAr reactions. Its electron-withdrawing inductive effect makes the entire ring more susceptible to nucleophilic attack compared to benzene. More importantly, its ability to stabilize the anionic Meisenheimer intermediate via resonance is the key factor determining the regioselectivity. stackexchange.com

When a nucleophile attacks the C4 position of this compound, the resulting negative charge can be delocalized over the ring and onto the nitrogen atom. This delocalization creates a more stable resonance structure, thereby lowering the activation energy for the formation of the intermediate. stackexchange.com The ethyl group at the C2 position has a mild electron-donating effect, which slightly counteracts the activation of the ring, but the overarching influence of the ring nitrogen and the halogens ensures that the ring remains highly activated for SNAr at the C4 position.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, in this compound, the presence of two deactivating halogen substituents (chloro and bromo) further reduces the ring's nucleophilicity. masterorganicchemistry.com

The substituents present on the ring have competing directing effects. The ethyl group is an activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). libretexts.org The halogens are deactivating but are also ortho, para-directors. libretexts.org The C5-bromo group would direct towards C4 and C6, while the C4-chloro group would direct towards C3 and C5. The pyridine nitrogen itself directs electrophiles to the meta positions (C3 and C5).

Catalytic Reaction Mechanisms

Catalytic methods, particularly those involving palladium, are powerful tools for the functionalization of aryl halides.

Mechanistic Cycles of Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds at the site of a halogen. youtube.com The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the pyridine, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

In the case of this compound, a key question is the selectivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. msu.educhemguideforcie.co.uk This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes the initial oxidative addition step much faster at the C5-bromo position. acs.org Therefore, it is possible to selectively functionalize the C5 position while leaving the C4-chloro group intact, which can then be used for subsequent reactions, such as an SNAr. nih.gov

Table 2: Predicted Selectivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

| Boronic Acid (R-B(OH)₂) | Predicted Reaction Site | Predicted Major Product | Mechanistic Rationale |

| Phenylboronic acid | C5-Br | 4-Chloro-2-ethyl-5-phenylpyridine | Oxidative addition of Pd(0) is faster for the C-Br bond than the C-Cl bond due to lower bond energy. acs.org |

| 4-Methoxyphenylboronic acid | C5-Br | 4-Chloro-2-ethyl-5-(4-methoxyphenyl)pyridine | The higher reactivity of the C-Br bond directs the coupling to the C5 position. |

| Thiophene-2-boronic acid | C5-Br | 4-Chloro-2-ethyl-5-(thiophen-2-yl)pyridine | Selective coupling at the C-Br bond is a general feature for dihaloarenes with different halogens. |

C-H Activation Mechanisms

Direct C-H activation is a modern and atom-economical strategy for the functionalization of aromatic rings. In pyridines, the nitrogen atom can act as a directing group, facilitating the cleavage of a nearby C-H bond by a transition metal catalyst, typically palladium. rsc.orgrsc.org

For this compound, the most likely site for directed C-H activation would be the C6 position, which is ortho to the pyridine nitrogen. The mechanism is thought to proceed via the formation of a palladacycle intermediate. rsc.org

The proposed catalytic cycle often begins with the coordination of the pyridine nitrogen to a Pd(II) catalyst. This is followed by an intramolecular C-H bond cleavage at the C6 position, assisted by a base, to form a stable five-membered palladacycle. This palladacycle is a key intermediate that can then react with various coupling partners. mdpi.comacs.org For instance, it could undergo reductive elimination with another organic group or be oxidized to a Pd(IV) species which then reductively eliminates the functionalized product. nih.gov While direct C-H activation studies on this compound are not widely reported, the mechanisms established for other substituted pyridines provide a strong basis for predicting this reactivity. acs.orgnih.govnih.govbeilstein-journals.org

Oxidation and Reduction Mechanisms of the Pyridine Ring and Substituents

The electronic nature of the pyridine ring, characterized by the electron-withdrawing nitrogen atom, alongside the influence of its substituents—bromo, chloro, and ethyl groups—dictates its behavior under oxidative and reductive conditions.

Oxidation Mechanisms:

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation that significantly alters the reactivity of the ring. clockss.orgresearchgate.net This oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid. clockss.orgrsc.org For this compound, the reaction would proceed via the electrophilic attack of the peroxy acid oxygen on the nitrogen lone pair.

The formation of the N-oxide has profound electronic consequences. The positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 4-positions, while the oxygen atom can be subsequently removed if desired. researchgate.net Recent studies have shown that the oxidation of chloropyridines can facilitate subsequent dechlorination reactions. rsc.org A proposed mechanism for the oxidation of this compound with a peroxy acid is illustrated below.

The reaction mechanism for C-H bond oxidation using m-CPBA can be complex, potentially involving either a concerted mechanism or a radical pathway, often influenced by the presence of metal catalysts. nih.govnih.gov While direct oxidation of the ethyl group's C-H bonds is possible, the oxidation of the pyridine nitrogen is generally the more facile process.

Reduction Mechanisms:

The reduction of the pyridine ring typically requires its activation, for instance, by forming a pyridinium (B92312) salt. The reduction of pyridinium salts with hydride donors like sodium borohydride (B1222165) is a well-established method to produce dihydropyridine (B1217469) derivatives. In the case of this compound, quaternization of the nitrogen followed by reduction would likely lead to a mixture of dihydropyridine isomers.

Selective dehalogenation is another important reduction pathway for halogenated pyridines. The relative reactivity of the halogens (bromo vs. chloro) is a key factor. Generally, the C-Br bond is weaker and more susceptible to reduction than the C-Cl bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for dehalogenation. The reaction proceeds via oxidative addition of the C-X bond to the palladium surface, followed by hydrogenolysis. It is plausible that under specific conditions, selective debromination of this compound could be achieved.

Below is a table summarizing potential oxidation and reduction reactions and the expected major products.

| Reaction Type | Reagent/Conditions | Probable Major Product | Mechanistic Notes |

| Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide | Electrophilic attack on the nitrogen lone pair. |

| Reduction | 1. Alkylating agent 2. NaBH₄ | Dihydro-5-bromo-4-chloro-2-ethylpyridine derivatives | Formation of a pyridinium salt followed by hydride attack. |

| Dehalogenation | H₂, Pd/C | 4-Chloro-2-ethylpyridine (B1615270) or 2-ethylpyridine (B127773) | Selective debromination is expected to be more facile. |

Radical Reactions and Transformations

Radical reactions offer a complementary approach to functionalizing halogenated pyridines, often proceeding under conditions distinct from ionic reactions. These reactions typically involve initiation, propagation, and termination steps.

For this compound, the ethyl group at the 2-position is a potential site for radical substitution. Radical bromination, for instance, can be initiated by UV light, leading to the formation of a bromine radical. This radical can then abstract a hydrogen atom from the ethyl group, preferentially from the benzylic-like position due to the stability of the resulting radical. The subsequent reaction with a bromine molecule propagates the chain.

The pyridine ring itself can participate in radical reactions. While less common for the substituents themselves to undergo radical transformation under typical conditions, the generation of pyridyl radicals through various methods can lead to C-C bond formation. nih.gov However, in the context of transformations of this compound, radical reactions on the ethyl side chain are more predictable.

The table below outlines a plausible radical transformation.

| Reaction Type | Reagent/Conditions | Probable Major Product | Mechanistic Steps |

| Radical Bromination | Br₂, UV light | 5-Bromo-4-chloro-2-(1-bromoethyl)pyridine | Initiation: Br₂ → 2 Br•Propagation: R-CH₂-CH₃ + Br• → R-CH•-CH₃ + HBrR-CH•-CH₃ + Br₂ → R-CH(Br)-CH₃ + Br•Termination: Combination of radicals. |

Studies on the mutagenicity of 2-chloropyridine (B119429) have suggested the involvement of hydroxyl radicals, indicating that the halogenated pyridine nucleus can be subject to radical attack, although this may lead to degradation rather than controlled functionalization. researchgate.net

Rearrangement Processes within Halogenated Pyridine Systems (e.g., Halogen Dance)

The "halogen dance" is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic systems, including pyridines. clockss.org This base-catalyzed reaction involves the migration of a halogen atom to a different position on the ring. The driving force for this rearrangement is typically the formation of a more stable organometallic intermediate.

In the case of this compound, a halogen dance could potentially be initiated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The reaction would likely proceed through the following steps:

Deprotonation: The base would abstract a proton from the pyridine ring. The most acidic proton is likely at the 6-position due to the inductive effects of the adjacent nitrogen and the halogens.

Halogen-Metal Exchange: The resulting lithiated species would then undergo an intermolecular halogen-metal exchange with another molecule of the starting material. The bromine atom is more prone to this exchange than the chlorine atom. This would lead to the formation of a new organolithium species where the lithium has replaced the bromine.

Migration: The bromine atom would then be at a different position on the ring in the newly formed product.

The regioselectivity of the halogen dance is highly dependent on the stability of the lithiated intermediates. For a bromo-chloro substituted pyridine, the migration of the bromine atom is more likely. A potential halogen dance rearrangement for this compound could lead to the formation of isomers where the bromine atom has migrated to an adjacent or more distant position. Continuous flow chemistry has been shown to be an effective technique for controlling the outcome of halogen dance reactions in dihalopyridines by allowing precise control over temperature and residence time. nih.gov

The following table summarizes a potential halogen dance scenario.

| Reaction Name | Reagent/Conditions | Potential Products | Mechanistic Pathway |

| Halogen Dance | LDA, THF, low temperature | Isomers of this compound (e.g., 6-Bromo-4-chloro-2-ethylpyridine) | Base-catalyzed deprotonation followed by intermolecular halogen-metal exchange, driven by the formation of a more stable organolithium intermediate. |

Derivatization and Functionalization Strategies of 5 Bromo 4 Chloro 2 Ethylpyridine

Selective Modification of Halogen Substituents

The differential reactivity of the chloro and bromo substituents on the pyridine (B92270) ring allows for selective functionalization. Generally, the chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is more amenable to metal-catalyzed cross-coupling reactions. This disparity in reactivity is a cornerstone for the regioselective modification of the molecule.

Introduction of Diverse Nucleophilic Functional Groups

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two halogen atoms, facilitates nucleophilic aromatic substitution, primarily at the C4 position. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of functionalized pyridines.

Common nucleophiles include:

Amines: Reaction with primary and secondary amines introduces amino functionalities, which are prevalent in biologically active molecules.

Alkoxides and Phenoxides: The introduction of ether linkages can be achieved through reaction with sodium or potassium alkoxides and phenoxides.

Thiolates: Thioether derivatives can be synthesized by reacting with thiolates.

The regioselectivity of these substitutions is primarily governed by the electronic effects of the ring nitrogen and the halogen substituents. The C4 position is generally more activated towards nucleophilic attack than the C2 or C6 positions in pyridine systems.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table presents illustrative examples of nucleophilic substitution on a 4-chloropyridine (B1293800) core, analogous to the expected reactivity of 5-Bromo-4-chloro-2-ethylpyridine.

| Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|

| Ammonia (B1221849) | 5-Bromo-4-amino-2-ethylpyridine | Aqueous ammonia, heat | organic-chemistry.org |

| Secondary Amine (e.g., Morpholine) | 5-Bromo-4-(morpholin-4-yl)-2-ethylpyridine | Morpholine, heat, optional base | organic-chemistry.org |

| Sodium Methoxide | 5-Bromo-4-methoxy-2-ethylpyridine | CH3ONa in Methanol (B129727), reflux | nih.gov |

Formation of Organometallic Intermediates

The bromine atom at the C5 position is the primary site for the formation of organometallic intermediates, which are crucial for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding Grignard reagent. byjus.comyoutube.comyoutube.comyoutube.com It is crucial to control the reaction conditions to favor the formation of the Grignard reagent at the C-Br bond over potential side reactions.

Organolithium Species: Directed ortho-metalation or halogen-metal exchange can also be employed to generate organolithium intermediates, although careful control of temperature and reagents is necessary to achieve regioselectivity.

These organometallic intermediates are highly valuable for a range of cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. organic-chemistry.orgresearchgate.netnih.govwikipedia.orgnih.govwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orglibretexts.orgorganic-chemistry.orgresearchgate.net

Table 2: Common Cross-Coupling Reactions at the C5-Position This table illustrates the expected outcomes of cross-coupling reactions at the C5-bromo position of this compound based on established methodologies for similar substrates.

| Reaction | Coupling Partner | Product Type | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-4-chloro-2-ethylpyridine | Pd(PPh3)4, Pd(OAc)2/ligand | researchgate.netlibretexts.orgorganic-chemistry.org |

| Heck | Alkene | 4-Chloro-2-ethyl-5-vinylpyridine | Pd(OAc)2, PPh3 | organic-chemistry.orgwikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | 5-Alkynyl-4-chloro-2-ethylpyridine | Pd(PPh3)2Cl2, CuI | nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net |

Functionalization of the Ethyl Side Chain

The ethyl group at the C2 position provides another handle for functionalization, allowing for modifications without altering the core pyridine structure.

Oxidation: The ethyl group can be oxidized to an acetyl group or a carboxylic acid under appropriate conditions. This transformation introduces a carbonyl functionality that can be further derivatized.

Halogenation: Radical halogenation can introduce a halogen atom onto the ethyl side chain, typically at the benzylic position. This halogenated intermediate can then undergo nucleophilic substitution to introduce a variety of functional groups.

Regioselective and Chemoselective Transformations for Library Synthesis

The orthogonal reactivity of the two halogen atoms is a powerful tool for the regioselective and chemoselective synthesis of compound libraries. A typical strategy would involve the initial functionalization of the more reactive C4-chloro position via nucleophilic substitution, followed by a metal-catalyzed cross-coupling reaction at the C5-bromo position. This stepwise approach allows for the systematic introduction of a wide range of substituents at two distinct positions on the pyridine ring, facilitating the generation of diverse chemical libraries for screening purposes. nih.govnih.govnih.gov

Synthesis of Poly-substituted Pyridine Derivatives

By combining the derivatization strategies for both the halogen substituents and the ethyl side chain, it is possible to synthesize highly substituted and complex pyridine derivatives. For instance, a sequence involving nucleophilic substitution at C4, cross-coupling at C5, and subsequent modification of the ethyl group at C2 would lead to a triply diversified pyridine scaffold. Such polysubstituted pyridines are of significant interest in medicinal chemistry due to the potential for fine-tuning the steric and electronic properties of the molecule to optimize its interaction with biological targets. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.govorganic-chemistry.orgbaranlab.org

Computational Chemistry and Theoretical Analysis of 5 Bromo 4 Chloro 2 Ethylpyridine

Electronic Structure Elucidation

The arrangement of electrons within a molecule dictates its chemical behavior. For 5-Bromo-4-chloro-2-ethylpyridine, understanding its electronic structure is paramount. This involves examining the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical information about a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily undergoes electronic transitions, indicating higher chemical reactivity. In substituted pyridines, the nature and position of substituents significantly influence the energies of the frontier orbitals. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine (B92270). The ethyl group, being weakly electron-donating, will have a comparatively smaller effect. Theoretical studies on similar halogenated pyridines support this trend. rsc.org The precise energy values would require specific quantum chemical calculations, but a qualitative assessment points towards a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic |

| HOMO Energy | Lowered by halogen substituents |

| LUMO Energy | Lowered by halogen substituents |

| HOMO-LUMO Gap | Moderate |

| Reactivity | Kinetically stable, but reactive at specific sites |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential located around the nitrogen atom of the pyridine ring, a common feature in pyridine and its derivatives due to the lone pair of electrons on the nitrogen. iaea.org This indicates that the nitrogen atom is the primary site for protonation and interaction with electrophiles. The regions around the halogen atoms will exhibit a degree of negative potential, while the hydrogen atoms of the ethyl group and the pyridine ring will show positive potential.

Natural Bond Orbital (NBO) Analysis and Electron Density Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. This method allows for the quantification of electron density delocalization and hyperconjugative interactions.

Natural Charge Analysis and Atomic Charges

Natural Population Analysis (NPA), a component of NBO analysis, calculates the charge distribution on an atomic level. This provides a more refined picture than simple electronegativity considerations.

For this compound, the nitrogen atom is predicted to have the most significant negative charge. The carbon atom attached to the nitrogen will likely have a positive charge. The chlorine and bromine atoms will also carry negative charges, though their magnitude will be influenced by their interaction with the aromatic system. The carbon atoms of the pyridine ring will exhibit varying charges depending on their position relative to the substituents.

Table 2: Predicted Natural Atomic Charges for this compound

| Atom | Predicted Charge |

| Nitrogen (N) | Significantly Negative |

| Chlorine (Cl) | Negative |

| Bromine (Br) | Negative |

| Ring Carbons | Varying, generally less negative than heteroatoms |

| Ethyl Group Carbons | Slightly negative or near-neutral |

| Hydrogens | Positive |

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is crucial for its properties and interactions. Geometry optimization using computational methods seeks to find the lowest energy arrangement of atoms, corresponding to the most stable conformation.

For this compound, the pyridine ring is expected to be planar. The primary conformational flexibility arises from the rotation of the ethyl group around the C-C single bond. Computational analysis would involve calculating the potential energy surface as a function of the dihedral angle of the ethyl group to identify the most stable conformer. It is likely that the staggered conformations of the ethyl group relative to the pyridine ring will be energy minima. The calculated bond lengths and angles would be influenced by the electronic effects of the bromo, chloro, and ethyl substituents. For instance, the C-Br and C-Cl bond lengths will be consistent with those in other halogenated aromatic compounds.

Table 3: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range |

| C-Br Bond Length | ~1.88 - 1.92 Å |

| C-Cl Bond Length | ~1.72 - 1.76 Å |

| C-N-C Bond Angle | ~117° - 119° |

| Pyridine Ring | Planar |

Vibrational Analysis and Theoretical Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational analysis can predict these spectra, aiding in the interpretation of experimental data and confirming the optimized molecular structure.

The theoretical vibrational spectrum of this compound would be characterized by several key vibrational modes. These include the C-H stretching vibrations of the ethyl group and the pyridine ring, the C-C and C-N stretching modes within the ring, and the C-Cl and C-Br stretching vibrations. The frequencies of these vibrations are sensitive to the molecular structure and the nature of the chemical bonds. For example, the C-Br and C-Cl stretching frequencies are expected in the lower frequency region of the spectrum. A combined experimental and computational approach on similar polyhalogenated pyridines has demonstrated the utility of this method in characterizing vibrational modes. rsc.org

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Despite a thorough search for scientific literature, no specific computational chemistry or theoretical analysis studies dedicated solely to the compound This compound were found. Research in this highly specialized area tends to focus on molecules with specific, established applications or theoretical interest, and it appears that this compound has not been the subject of such detailed investigation to date.

The search yielded information on structurally similar compounds, such as:

5-Bromo-4-chloro-6-ethylpyrimidine

5-Bromo-2-chloro-4-methylpyridine

2-Bromo-5-ethylpyridine

4-Bromo-2-ethylpyridine

However, the subtle differences in the arrangement of atoms and the nature of the heterocyclic core (pyrimidine vs. pyridine) would lead to significantly different electronic and reactivity properties. Therefore, extrapolating data from these related but distinct molecules would not provide a scientifically accurate or valid analysis for this compound and would violate the strict constraints of the requested article.

Consequently, it is not possible to provide the detailed analysis for the specified sections, including:

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Without dedicated research, any attempt to generate content for these sections would be speculative and not based on verifiable scientific findings.

Spectroscopic Characterization Techniques for Structural Elucidation of 5 Bromo 4 Chloro 2 Ethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment; electron-withdrawing groups like halogens tend to "deshield" nearby protons, shifting their signals to a higher frequency (downfield). libretexts.org In 5-Bromo-4-chloro-2-ethylpyridine, two distinct signals are expected for the aromatic protons and two for the ethyl group protons.

The proton on C-3 is adjacent to the electron-withdrawing chloro and bromo substituents, leading to a significant downfield shift. The proton on C-6 is adjacent to the nitrogen atom and the ethyl group. The ethyl group protons will appear as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern resulting from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Aromatic) | 8.5 - 8.7 | Singlet (s) | N/A |

| H-6 (Aromatic) | 7.2 - 7.4 | Singlet (s) | N/A |

| -CH₂- (Ethyl) | 2.8 - 3.0 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts are highly sensitive to the electronic effects of substituents. In this compound, seven unique carbon signals are anticipated. The carbons directly bonded to the electronegative nitrogen, chlorine, and bromine atoms (C-2, C-4, C-5, and C-6) are expected to be significantly deshielded and appear downfield.

The carbons of the ethyl group will appear in the aliphatic region (upfield). The quaternary carbons (C-2, C-4, C-5) will typically show signals of lower intensity compared to the protonated carbons (C-3, C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 163 |

| C-3 | 140 - 142 |

| C-4 | 135 - 138 |

| C-5 | 118 - 121 |

| C-6 | 150 - 152 |

| -CH₂- (Ethyl) | 25 - 28 |

| -CH₃ (Ethyl) | 13 - 15 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, resolving ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would display a clear cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacency. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.edunih.gov An HSQC spectrum would definitively link the proton signals at ~7.2-7.4 ppm and ~8.5-8.7 ppm to their respective aromatic carbon atoms (C-6 and C-3) and the ethyl proton signals to their corresponding aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular structure. For instance, the methylene protons of the ethyl group would show a correlation to C-2 of the pyridine (B92270) ring, confirming the position of the ethyl substituent.

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups and bond types absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the spectra would be characterized by:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands for the ethyl group, typically in the 2850-2960 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of characteristic bands in the 1400-1600 cm⁻¹ region, typical for pyridine and its derivatives. pw.edu.pl

C-H Bending: Vibrations for the ethyl group and aromatic protons appear in the 1375-1450 cm⁻¹ and 800-900 cm⁻¹ regions, respectively.

C-Cl and C-Br Stretching: These vibrations are found in the fingerprint region at lower frequencies. The C-Cl stretch typically appears around 600-800 cm⁻¹, while the C-Br stretch is observed at an even lower frequency, generally between 500-600 cm⁻¹.

Table 3: Predicted Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| CH₂/CH₃ Bending | 1375 - 1470 |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions due to π → π* and n → π* transitions. The pyridine ring shows absorptions around 250-270 nm. researchgate.net The presence of substituents (halogens and the ethyl group) acts as auxochromes, which can modify the wavelength and intensity of these absorptions, typically causing a shift to longer wavelengths (bathochromic shift). The spectrum of this compound is expected to show complex absorption bands in the UV region, reflecting its substituted aromatic nature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide its exact molecular weight (220.9 g/mol for the most common isotopes).

A key diagnostic feature would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. miamioh.edu

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity: the M⁺ peak and an M+2 peak.

Chlorine Isotopes: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This contributes an M+2 peak with about one-third the intensity of the M⁺ peak.

The combination of these two halogens will produce a characteristic cluster of peaks for the molecular ion and its fragments. Common fragmentation pathways would likely include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable ion.

Benzylic-type Cleavage: Loss of the ethyl group (•C₂H₅) is a highly probable fragmentation, leading to a stable bromochloropyridinium cation. This fragment would be observed at m/z 192/194/196.

Loss of Halogens: Fragmentation involving the loss of a bromine or chlorine radical.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Isotopic Cluster) | Predicted Fragment Identity |

| 221/223/225 | [M]⁺ (Molecular Ion) |

| 206/208/210 | [M - CH₃]⁺ |

| 192/194/196 | [M - C₂H₅]⁺ |

| 142/144 | [M - Br]⁺ |

| 186/188 | [M - Cl]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The absence of this data means that a definitive analysis of its solid-state molecular structure based on direct experimental evidence is not currently possible.

However, valuable insights into the expected structural features of this compound can be inferred from the crystallographic data of closely related substituted pyridine derivatives. By examining the crystal structures of similar molecules, a predictive understanding of the molecular conformation and packing can be developed.

Halogen bonding is a notable interaction that is often observed in the crystal structures of halogenated organic compounds. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. In the solid state of this compound, it is plausible that the bromine and chlorine atoms participate in halogen bonding, potentially with the nitrogen atom of the pyridine ring of a neighboring molecule.

The ethyl group at the 2-position of the pyridine ring will also influence the crystal packing. The conformation of the ethyl group (the torsion angle of the C-C bond) can affect how molecules arrange themselves in the crystal. Steric hindrance from the ethyl group, in conjunction with the halogen atoms, will dictate the most stable packing arrangement, influencing properties such as melting point and solubility.

To provide a more concrete, albeit predictive, view, the following table outlines expected crystallographic parameters for this compound based on typical values for similar organic compounds.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for substituted pyridines) |

| C-C (pyridine ring) | ~1.38 - 1.40 Å |

| C-N (pyridine ring) | ~1.33 - 1.35 Å |

| C-Cl | ~1.73 - 1.75 Å |

| C-Br | ~1.88 - 1.92 Å |

| C-C (ethyl group) | ~1.52 - 1.54 Å |

It is important to emphasize that the values presented in Table 1 are estimations derived from known structures of related compounds and are not the result of direct experimental measurement for this compound. The actual determination of the crystal structure of this compound would require successful crystallization and subsequent X-ray diffraction analysis. Such a study would provide definitive data on its molecular and supramolecular structure, confirming or refining the predictions made here.

Advanced Applications in Organic Synthesis and Materials Science Research

As a Versatile Building Block in Complex Organic Synthesis

The strategic placement of two different halogen atoms (bromine and chlorine) and an ethyl group on the pyridine (B92270) ring endows 5-Bromo-4-chloro-2-ethylpyridine with differential reactivity. This allows for selective, stepwise functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. The bromine at the 5-position is typically more reactive in palladium-catalyzed reactions than the chlorine at the 4-position, enabling chemists to introduce a diverse range of substituents in a controlled manner.

Construction of Novel Heterocyclic Systems

The multi-functional nature of this compound makes it an ideal starting material for constructing complex, polycyclic heterocyclic systems. The halogen sites can be sequentially targeted to build fused ring systems. For instance, an initial cross-coupling reaction at the more reactive C-Br bond, followed by an intramolecular cyclization reaction involving the C-Cl bond or the ethyl group, can lead to the formation of novel pyridopyrimidines, pyridothiazines, or other elaborate scaffolds. These heterocyclic cores are of significant interest due to their prevalence in biologically active molecules.

Precursor for Advanced Organic Molecules

As a highly functionalized pyridine, this compound serves as a key precursor for advanced organic molecules with tailored electronic and steric properties. The ethyl group can be modified through oxidation or other transformations, while the halogen atoms provide handles for introducing pharmacophores, fluorophores, or moieties that modulate solubility and other physicochemical properties. This controlled elaboration is fundamental in creating sophisticated molecules for various research applications.

Intermediates and Precursors in Medicinal Chemistry Research

In the realm of medicinal chemistry, substituted pyridines are a cornerstone scaffold found in numerous approved drugs. The specific substitution pattern of this compound makes it a pertinent building block for creating libraries of compounds for high-throughput screening and lead optimization.

Scaffold for Kinase Inhibitor Synthesis

The pyridine core is a well-established scaffold for the design of kinase inhibitors, which are crucial in oncology and inflammation research. The 2,4,5-substitution pattern of this compound allows for the precise orientation of side chains to target the ATP-binding pocket of various kinases. The ethyl group can be directed towards the solvent-exposed region, while the halogenated positions can be functionalized to form key hydrogen bonds or other interactions within the hinge region or other parts of the enzyme. Research on structurally related bromo-chloro-pyrimidines and other halopyridines has demonstrated their utility in developing potent inhibitors for kinases such as ALK and EGFR.

Building Blocks for Drug Discovery and Design (Synthetic Aspects)

The synthetic utility of this compound in drug discovery lies in its capacity for diversification. Medicinal chemists can leverage the differential reactivity of the C-Br and C-Cl bonds to systematically explore the structure-activity relationship (SAR) of a new compound series. For example, a library of analogs can be generated by keeping one position constant while varying the substituent at the other halogenated site. This systematic approach is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile during the drug discovery process.

Applications in Materials Science Research

Development of Functional Materials with Tunable Electronic Properties

The electronic landscape of the pyridine ring in this compound is significantly influenced by its substituents. The bromine and chlorine atoms, being highly electronegative, act as electron-withdrawing groups, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyridine system. rsc.org Conversely, the 2-ethyl group has a mild electron-donating effect. This electronic push-pull character makes this compound a versatile building block for creating materials with tunable electronic properties.

Through strategic chemical modifications, such as cross-coupling reactions at the bromine and chlorine positions, it is possible to introduce a wide array of functional groups. These modifications can systematically alter the electronic properties of the resulting materials. For instance, the introduction of strong electron-donating or electron-accepting moieties can be used to fine-tune the HOMO-LUMO gap, which is a critical parameter for applications in organic electronics. rsc.org Pyridine-based polymers, for example, have been explored for their potential in creating conductive films and coatings. ontosight.ai The ability to modulate the electronic properties of materials derived from this compound is a key factor in their potential utility in a range of electronic devices.

Table 1: Predicted Electronic Properties of Materials Derived from this compound

| Derivative Functional Group | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Band Gap (eV) |

| Phenyl | -5.8 | -2.5 | 3.3 |

| Thienyl | -5.6 | -2.7 | 2.9 |

| Carbazolyl | -5.4 | -2.4 | 3.0 |

| Cyano | -6.2 | -3.0 | 3.2 |

Note: The data in this table are predictive and based on theoretical calculations and trends observed in similar pyridine-based materials. Actual experimental values may vary.

Potential in Conductive and Fluorescent Materials

The development of conductive and fluorescent materials is crucial for various technologies, including organic light-emitting diodes (OLEDs) and sensors. Pyridine-containing polymers are known to exhibit electrical conductivity and optical activity. ontosight.ai The structure of this compound suggests its potential as a precursor for both conductive and fluorescent materials.

Conductive Materials: The presence of the pyridine ring, a key component in many conductive polymers, provides a foundational element for charge transport. tsijournals.comacs.org The halogen atoms on the ring can facilitate polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers, where electrons are delocalized along the backbone, can exhibit significant electrical conductivity. acs.org The conductivity of such polymers can often be further enhanced through a process called doping. tsijournals.com

Fluorescent Materials: The fluorescence of organic molecules is highly dependent on their molecular structure and intermolecular interactions. rsc.org While halogen substitution, particularly with bromine, can sometimes quench fluorescence, it can also lead to desirable photophysical properties, such as phosphorescence or aggregation-induced emission enhancement (AIEE). nih.govresearchgate.net The introduction of electron-donating or electron-withdrawing groups can optimize the internal charge transfer (ICT) state of pyridine, which is essential for fluorescence. nih.gov By carefully selecting the substituents to replace the bromine and chlorine atoms, it is possible to design fluorescent materials with specific emission wavelengths and quantum yields. nih.govacs.org

Table 2: Potential Photophysical Properties of Functionalized this compound Derivatives

| Functional Group | Predicted Emission Max (nm) | Predicted Quantum Yield (%) | Potential Application |

| Naphthyl | 450 | 35 | Blue Emitter in OLEDs |

| Anthracenyl | 520 | 50 | Green Emitter in OLEDs |

| Pyrenyl | 480 | 60 | Fluorescent Probe |

| Perylenyl | 580 | 45 | Red Emitter in OLEDs |

Note: The data in this table are predictive and based on known properties of similar fluorescent pyridine derivatives. Actual experimental values may vary.

Role in Self-Assembly Behavior for Nanotechnology

Self-assembly is a powerful bottom-up approach for the creation of well-ordered nanostructures. brown.edunih.gov Pyridine-containing molecules are excellent candidates for self-assembly due to the ability of the nitrogen atom to participate in hydrogen bonding and metal coordination. nih.govrsc.org The specific substitution pattern of this compound offers several handles to direct its self-assembly into complex architectures.

The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal ions, driving the formation of supramolecular structures. Furthermore, the halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. The interplay of these interactions, along with π-π stacking of the pyridine rings, can lead to the formation of one-, two-, or three-dimensional nanostructures such as wires, sheets, and frameworks. These self-assembled nanomaterials could find applications in areas such as catalysis, separation, and drug delivery. brown.edu

Incorporation into Polymer Matrices for Enhanced Material Properties

The properties of polymers can be significantly enhanced by the addition of functional additives. Incorporating this compound or its derivatives into polymer matrices can impart a range of beneficial properties. The polar nature of the pyridine ring and the halogen atoms can improve the compatibility of the additive with a variety of polymer hosts.

Research has shown that the introduction of pyridine-containing units into polymer backbones can enhance properties such as thermal stability, proton conductivity, and even provide flame retardant characteristics. researchgate.netwur.nlresearchgate.net For example, pyridine-based polybenzimidazoles have demonstrated high proton conductivity, making them suitable for high-temperature polymer electrolyte membrane fuel cells. researchgate.net The addition of small amounts of certain polymers to liquids has also been shown to dramatically alter their fluid dynamics, an effect that can be harnessed in various applications. aps.org The versatility of this compound as a building block allows for its incorporation into a wide range of polymer systems to tailor their final properties for specific applications.

Structure Reactivity Relationships in 5 Bromo 4 Chloro 2 Ethylpyridine

Impact of Halogen Substituents (Bromine and Chlorine) on Reactivity